molecular formula C23H24N2O2S2 B12128745 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide

Cat. No.: B12128745
M. Wt: 424.6 g/mol
InChI Key: PBWBIJJMPBFZJD-HKWRFOASSA-N
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Description

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide is a complex organic compound characterized by its thiazolidinone core, which is often associated with various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide typically involves the following steps:

    Formation of the Thiazolidinone Core: This is achieved by the cyclization of a thiosemicarbazide with an α-haloketone under basic conditions.

    Aldol Condensation: The thiazolidinone intermediate undergoes an aldol condensation with 4-ethylbenzaldehyde to form the benzylidene derivative.

    Amidation: The final step involves the reaction of the benzylidene derivative with 3-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the butanamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the benzylidene double bond can yield the corresponding saturated derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazolidinone derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its thiazolidinone core is known for its ability to interact with biological targets, leading to inhibition of microbial growth or cancer cell proliferation.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals and agrochemicals. Its structural features allow for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide exerts its effects involves interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-thioxo-1,3-thiazolidin-3-yl derivatives: These compounds share the thiazolidinone core and exhibit similar biological activities.

    Benzylidene derivatives: Compounds with benzylidene groups often show antimicrobial and anticancer properties.

    Butanamide derivatives: These compounds are known for their diverse biological activities.

Uniqueness

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide is unique due to the combination of its thiazolidinone core, benzylidene group, and butanamide moiety. This combination enhances its biological activity and potential therapeutic applications, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H24N2O2S2

Molecular Weight

424.6 g/mol

IUPAC Name

4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide

InChI

InChI=1S/C23H24N2O2S2/c1-3-17-9-11-18(12-10-17)15-20-22(27)25(23(28)29-20)13-5-8-21(26)24-19-7-4-6-16(2)14-19/h4,6-7,9-12,14-15H,3,5,8,13H2,1-2H3,(H,24,26)/b20-15-

InChI Key

PBWBIJJMPBFZJD-HKWRFOASSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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